Diammonium fumarate
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Overview
Description
Diammonium fumarate is an organic compound with the chemical formula C₄H₁₀N₂O₄ . It is the ammonium salt of fumaric acid, a naturally occurring compound found in various plants and fungi. This compound is used as a food additive and has the E number E368 . It is known for its antioxidant properties and is used in various industrial and scientific applications.
Scientific Research Applications
Diammonium fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is used in studies related to cellular metabolism and as a buffer in biochemical assays.
Medicine: It has potential therapeutic applications due to its antioxidant properties.
Industry: this compound is used as a food additive, preservative, and in the production of various pharmaceuticals and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium fumarate can be synthesized by neutralizing fumaric acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution, where fumaric acid is dissolved and then reacted with ammonium hydroxide to form this compound. The reaction can be represented as follows:
C₄H₄O₄+2NH₃→C₄H₁₀N₂O₄
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing fumaric acid with ammonium carbonate or ammonium bicarbonate in a saturated aqueous solution. The reaction is carried out at a molar stoichiometric ratio or slightly higher to ensure complete neutralization .
Chemical Reactions Analysis
Types of Reactions: Diammonium fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form maleic acid or other oxidized derivatives.
Reduction: It can be reduced to form succinic acid.
Substitution: this compound can undergo substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace ammonium ions.
Major Products Formed:
Oxidation: Maleic acid, carbon dioxide, and water.
Reduction: Succinic acid.
Substitution: Metal fumarates, depending on the metal salt used.
Mechanism of Action
The mechanism of action of diammonium fumarate involves its antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in cells. The compound can activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which leads to the expression of antioxidant response element genes . This pathway is crucial in protecting cells from oxidative damage and inflammation.
Comparison with Similar Compounds
Ammonium fumarate: Similar to diammonium fumarate but with a different stoichiometric ratio.
Dimethyl fumarate: A methyl ester of fumaric acid, used in the treatment of multiple sclerosis and psoriasis.
Monoammonium fumarate: Another ammonium salt of fumaric acid with different properties.
Uniqueness: this compound is unique due to its specific stoichiometry and its ability to act as a versatile reagent in various chemical reactions. Its antioxidant properties and potential therapeutic applications make it distinct from other similar compounds.
Properties
CAS No. |
14548-85-7 |
---|---|
Molecular Formula |
C4H10N2O4 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
diazanium;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1+;; |
InChI Key |
CKKXWJDFFQPBQL-SEPHDYHBSA-N |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+] |
SMILES |
C(=CC(=O)O)C(=O)O.N.N |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
14548-85-7 | |
Synonyms |
ammonium fumarate fumaric acid Furamag mafusol magnesium fumarate sodium fumarate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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